molecular formula C12H13FN4O B2586834 1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea CAS No. 2327159-44-2

1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea

Cat. No. B2586834
CAS RN: 2327159-44-2
M. Wt: 248.261
InChI Key: DWIRQAKQRKHSKU-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as FMU and is a urea derivative that has been synthesized through a specific method. The purpose of

Scientific Research Applications

FMU has potential applications in various areas of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. FMU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, FMU has been studied for its potential use as an analgesic agent, as it has been shown to reduce pain in animal models.

Mechanism of Action

The mechanism of action of FMU is not fully understood, but it has been proposed that it may act through the inhibition of specific enzymes or receptors. For example, FMU has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FMU has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
FMU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. FMU has also been shown to reduce the activity of specific enzymes, such as COX-2 and HDAC. Additionally, FMU has been shown to reduce the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

FMU has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. Additionally, FMU has been extensively studied in the scientific literature, providing a wealth of information on its properties and potential applications. However, there are also limitations to the use of FMU in lab experiments. For example, FMU has been shown to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of FMU. One area of interest is the development of FMU as an anticancer agent. Further studies are needed to elucidate the mechanism of action of FMU and its potential use in cancer therapy. Additionally, FMU may have potential applications in the treatment of other diseases, such as inflammatory disorders and pain. Further studies are needed to explore these potential applications. Finally, the synthesis method of FMU may be further optimized to improve its yield and purity.

Synthesis Methods

FMU has been synthesized through a specific method that involves the reaction of 4-fluorobenzylamine with 1-methylpyrazole-3-carboxylic acid to form 1-(4-fluorobenzyl)-3-(1-methylpyrazol-3-yl)urea. This compound is then further reacted with sodium hydride and methyl iodide to form FMU. The synthesis method of FMU is well-established and has been extensively studied in the scientific literature.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-17-7-6-11(16-17)15-12(18)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRQAKQRKHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea

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